molecular formula C19H22N2O2S2 B2759038 2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868217-91-8

2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No. B2759038
CAS RN: 868217-91-8
M. Wt: 374.52
InChI Key: AWSYJYGNHSJBRA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One common method is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine . Another method involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered ring with two non-adjacent nitrogen atoms . The exact structure of “2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would depend on the specific locations of the substituents on the imidazole ring.


Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and can also undergo oxidation and reduction reactions . The specific reactions that “2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would undergo would depend on the reactivity of the substituents.


Physical And Chemical Properties Analysis

Imidazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” would depend on the properties of the substituents.

Scientific Research Applications

Reactivity and Spectroscopic Characterization

One area of application involves the understanding of the reactivity of newly synthesized imidazole derivatives through spectroscopic characterization and computational study. For instance, derivatives similar to the specified compound have been analyzed for their spectroscopic and reactive properties, combining experimental approaches with density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These studies aim to explore their local reactivity properties, molecular electrostatic potential (MEP), and potential interactions with proteins, suggesting applications in molecular engineering and drug design (Hossain et al., 2018).

Photochromic Behavior and Magnetic Relaxation

Imidazole derivatives have also been studied for their multifunctional properties, such as photochromic behavior and slow magnetic relaxation, in mononuclear complexes. Research in this area focuses on synthesizing and characterizing compounds that demonstrate distinct changes in color upon irradiation with light, alongside exhibiting slow magnetic relaxation. These properties are of interest for applications in molecular switches, data storage, and spintronics (Cao et al., 2015).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition, where novel imidazole derivatives have been investigated as protective agents for metals in corrosive environments. Studies show that these compounds can significantly enhance the corrosion resistance of metals, such as carbon steel, in acidic solutions. The effectiveness of these inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, providing insights into novel corrosion protection strategies (Zhang et al., 2015).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their structure and the context in which they are used. For example, some imidazole derivatives have been found to have antitumor potential .

Safety and Hazards

The safety and hazards associated with imidazole compounds can vary widely depending on their specific structure. For example, 2,5-Dimethylbenzyl chloride, a related compound, is classified as a combustible liquid and may be corrosive to metals .

Future Directions

Imidazole derivatives continue to be of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis and potential applications of novel imidazole derivatives.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-14-5-8-18(9-6-14)25(22,23)21-11-10-20-19(21)24-13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSYJYGNHSJBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-dimethylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

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